calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate is a compound formed by the conjugation of glycyrrhetinic acid with glycine. Glycyrrhetinic acid is a bioactive compound derived from glycyrrhizin, which is found in licorice root. Glycine is a simple amino acid that plays various roles in the body, including as a neurotransmitter. The conjugation of these two molecules aims to enhance the bioavailability and therapeutic potential of glycyrrhetinic acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinyl-glycine conjugate typically involves the formation of an amide bond between the carboxyl group of glycyrrhetinic acid and the amino group of glycine. This can be achieved through various methods, including:
Amide Bond Formation: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycyrrhetinic acid, followed by reaction with glycine.
Esterification: Another method involves the esterification of glycyrrhetinic acid followed by amidation with glycine.
Industrial Production Methods: Industrial production of glycyrrhetinyl-glycine conjugate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and purification through chromatography are commonly employed .
Types of Reactions:
Oxidation: calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can undergo oxidation reactions, particularly at the glycyrrhetinic acid moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the glycyrrhetinic acid structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups.
科学研究应用
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of glycyrrhetinyl-glycine conjugate involves several molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: The conjugate induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB and MAPK pathways.
Hepatoprotective Effects: It protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.
相似化合物的比较
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can be compared with other similar compounds, such as:
Glycine-Conjugated α-Mangostins: These compounds also exhibit enhanced biological activity due to the conjugation with glycine.
Poly-R-(L-glutamic acid)-glycine-camptothecin: Demonstrates good anticancer activity similar to glycyrrhetinyl-glycine conjugate.
Uniqueness: The uniqueness of glycyrrhetinyl-glycine conjugate lies in its ability to combine the therapeutic properties of glycyrrhetinic acid with the enhanced bioavailability provided by glycine conjugation. This makes it a promising candidate for various therapeutic applications.
属性
CAS 编号 |
82824-02-0 |
---|---|
分子式 |
C64H96CaN2O10 |
分子量 |
1093.5 g/mol |
IUPAC 名称 |
calcium;2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]acetate |
InChI |
InChI=1S/2C32H49NO5.Ca/c2*1-27(2)22-8-11-32(7)25(30(22,5)10-9-23(27)35)21(34)16-19-20-17-29(4,26(38)33-18-24(36)37)13-12-28(20,3)14-15-31(19,32)6;/h2*16,20,22-23,25,35H,8-15,17-18H2,1-7H3,(H,33,38)(H,36,37);/q;;+2/p-2/t2*20-,22?,23+,25?,28-,29-,30+,31-,32-;/m11./s1 |
InChI 键 |
XSXSLSVYJTZNSQ-IQQKNUHMSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2] |
手性 SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].[Ca+2] |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2] |
同义词 |
calcium glycyrrhetinyl-glycinate glycyrrhetinyl-glycine conjugate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。